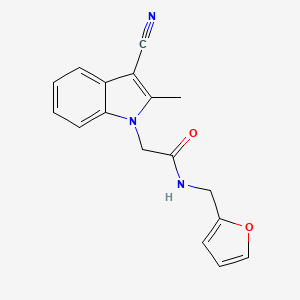

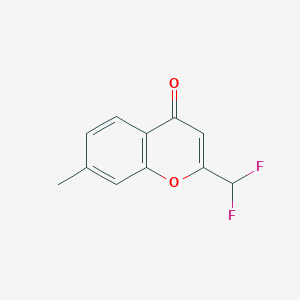

![molecular formula C15H13FN4OS B5579861 8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions. For example, Gracheva et al. (1982) describe the synthesis of a quinoline derivative with a fluorogenic grouping, although it is not the exact compound , it provides insight into the complexity of such syntheses (Gracheva, Kovel'man & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of heterocyclic rings. For instance, a study by Al‐Qawasmeh et al. (2009) on a similar quinoline derivative discusses the molecular structure characterization using IR, MS, 1H, and 13C NMR spectra (Al‐Qawasmeh et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, Valluri et al. (2017) explored the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, indicating the reactivity of such compounds (Valluri et al., 2017).

Scientific Research Applications

Synthesis and Antibacterial Activity

Synthesis of Quinoline Derivatives : A study by Valluri et al. (2017) elaborates on the development of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives using 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as an intermediate. These compounds were evaluated for their antibacterial abilities against various microorganisms (Valluri et al., 2017).

Antibacterial Evaluation of Quinolone Derivatives : Research by Inoue et al. (1994) focused on synthesizing a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids. These compounds demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

Synthesis of Fluorophores and Chemosensors

Fluorescent Derivative of Quinoline : Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping. This research contributes to the broader application of quinoline derivatives in biochemistry and medicine (Gracheva et al., 1982).

Development of Chemosensors : A study by Park et al. (2015) involved the creation of a chemosensor using quinoline as a fluorophore for monitoring zinc concentrations in living cells and aqueous solutions. This sensor demonstrated significant fluorescence enhancement in the presence of zinc (Park et al., 2015).

Antitumor and Antimicrobial Agents

Antitumor Activity of Thiazoloquinoline Derivatives : Alvarez-Ibarra et al. (1997) conducted a study on the synthesis of 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines, revealing significant in vitro cytotoxicity against several cell lines. The research identified key structural features essential for antitumor activities (Alvarez-Ibarra et al., 1997).

Antimicrobial Activity of Quinolone Derivatives : A study by Al-Qawasmeh et al. (2009) explored the synthesis and antimicrobial activity of a new class of antibacterial agents structurally related to fluoroquinolones. This research demonstrated the high antibacterial activity of these new compounds (Al-Qawasmeh et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS/c1-9-19-20-13(22-9)7-8-17-15(21)12-6-5-10-3-2-4-11(16)14(10)18-12/h2-6H,7-8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCJYKRXXOAJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

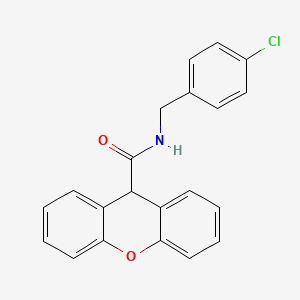

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

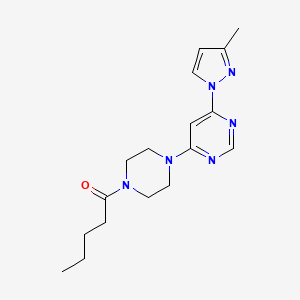

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

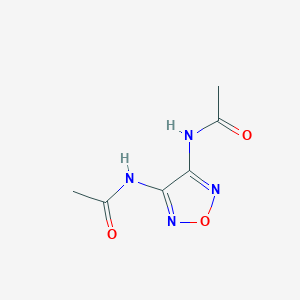

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)